Boc-NH-PEG7-acid

PROTAC linker molecular weight spacer length

t-Boc-N-amido-PEG7-acid (Boc-NH-PEG7-CH2CH2COOH, CAS 2055044-68-1) is a heterobifunctional polyethylene glycol (PEG) linker containing a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a carboxylic acid at the other, connected through a linear PEG7 spacer. The compound is primarily utilized as a PROTAC (PROteolysis TArgeting Chimera) linker, enabling the conjugation of E3 ligase ligands to target protein ligands for induced protein degradation, and is also applied in bioconjugation, drug delivery, and surface modification workflows.

Molecular Formula C22H43NO11
Molecular Weight 497.6 g/mol
Cat. No. B611224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-PEG7-acid
Synonymst-Boc-N-amido-PEG7-acid
Molecular FormulaC22H43NO11
Molecular Weight497.6 g/mol
Structural Identifiers
InChIInChI=1S/C22H43NO11/c1-22(2,3)34-21(26)23-5-7-28-9-11-30-13-15-32-17-19-33-18-16-31-14-12-29-10-8-27-6-4-20(24)25/h4-19H2,1-3H3,(H,23,26)(H,24,25)
InChIKeyNRLJITQFPLHTDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

t-Boc-N-amido-PEG7-acid: A PEG7-Based Heterobifunctional Linker with Boc-Protected Amine and Terminal Carboxylic Acid


t-Boc-N-amido-PEG7-acid (Boc-NH-PEG7-CH2CH2COOH, CAS 2055044-68-1) is a heterobifunctional polyethylene glycol (PEG) linker containing a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a carboxylic acid at the other, connected through a linear PEG7 spacer . The compound is primarily utilized as a PROTAC (PROteolysis TArgeting Chimera) linker, enabling the conjugation of E3 ligase ligands to target protein ligands for induced protein degradation, and is also applied in bioconjugation, drug delivery, and surface modification workflows .

Why t-Boc-N-amido-PEG7-acid Cannot Be Substituted with Generic PEG Linkers in Critical Applications


PEG linkers of different chain lengths (e.g., PEG4, PEG5, PEG8, PEG9) exhibit distinct physicochemical properties that directly impact molecular solubility, flexibility, and steric profile in final conjugates . Substituting t-Boc-N-amido-PEG7-acid with a shorter PEG linker risks reduced aqueous solubility and compromised spatial separation between conjugated moieties, while a longer linker may introduce excessive flexibility and increased molecular weight, potentially altering pharmacokinetic behavior and ternary complex formation in PROTAC applications [1][2]. The specific PEG7 spacer length provides a quantifiable balance between hydrophilicity and molecular dimensions that is not replicated by generic PEGn analogs.

Quantitative Differentiation of t-Boc-N-amido-PEG7-acid Against Closest PEGn Analogs


Molecular Weight and PEG Spacer Length Comparison: PEG7 vs. PEG5 vs. PEG8

t-Boc-N-amido-PEG7-acid possesses a molecular weight of 497.58 g/mol with a PEG7 spacer consisting of seven ethylene glycol repeat units . This represents a quantifiable midpoint between shorter PEG5 (MW 395.45 g/mol) and longer PEG8 (MW ~527.6 g/mol) analogs . The incremental molecular weight increase of ~102 g/mol per additional ethylene glycol unit provides precise control over conjugate size and hydrodynamic radius.

PROTAC linker molecular weight spacer length

LogP Lipophilicity Measurement: PEG7 Linker Exhibits Intermediate Hydrophilicity

The predicted LogP value for t-Boc-N-amido-PEG7-acid is -1.22, indicating substantial hydrophilicity . This contrasts with PEG-based linkers bearing more hydrophobic terminal groups (e.g., m-PEG7-Tos LogP = 2.527) and is consistent with the PEG7 spacer's role in enhancing aqueous solubility . The negative LogP supports improved solubility in biological media compared to alkyl linkers of similar molecular weight.

LogP lipophilicity PROTAC DMPK

Solubility in DMSO: t-Boc-N-amido-PEG7-acid Demonstrates High Solubility for Conjugation Workflows

t-Boc-N-amido-PEG7-acid exhibits high solubility in DMSO, a standard solvent for bioconjugation and PROTAC assembly, with comparable PEG7-based linkers demonstrating solubility values of 100 mg/mL or greater . This high solubility ensures that the linker remains in solution during coupling reactions, minimizing precipitation and ensuring consistent reaction stoichiometry.

DMSO solubility bioconjugation PROTAC synthesis

Boc Deprotection Kinetics: Acid-Labile Protection Enables Orthogonal Conjugation

The Boc protecting group on t-Boc-N-amido-PEG7-acid is stable under basic and neutral conditions but undergoes complete deprotection within 30 minutes using trifluoroacetic acid (TFA, 20–50% v/v) or under mild acidic conditions to liberate the free amine . This contrasts with Fmoc-protected linkers, which require basic conditions (e.g., piperidine) for deprotection, enabling orthogonal deprotection strategies in multi-step syntheses.

Boc deprotection orthogonal conjugation acid-labile

Purity Specification: ≥95% Purity Ensures Reproducible Conjugation Outcomes

t-Boc-N-amido-PEG7-acid is commercially supplied with a minimum purity of 95%, as specified by multiple vendors . This high purity level minimizes the presence of PEG chain-length variants and unreacted intermediates that could introduce heterogeneity into final conjugates, ensuring reproducible bioconjugation efficiency and analytical characterization.

purity quality control bioconjugation

Optimal Application Scenarios for t-Boc-N-amido-PEG7-acid Based on Quantitative Differentiation


PROTAC Synthesis Requiring Balanced Spacer Length and High Solubility

The PEG7 spacer length provides an optimal balance between solubility and molecular dimensions for PROTAC ternary complex formation [1]. The Boc-protected amine enables sequential conjugation: first coupling the carboxylic acid to an amine-containing ligand (e.g., E3 ligase ligand) via EDC/NHS chemistry, followed by Boc deprotection with TFA to liberate the amine for subsequent coupling to a target protein ligand. This orthogonal strategy is essential for constructing well-defined PROTAC molecules with reproducible degradation activity.

Bioconjugation and Drug Delivery Systems Demanding Precise Molecular Weight Control

The discrete molecular weight of 497.58 g/mol and high purity (≥95%) make t-Boc-N-amido-PEG7-acid suitable for applications requiring exact stoichiometry, such as antibody-drug conjugates (ADCs) and peptide-PEG conjugates [2]. The PEG7 spacer enhances aqueous solubility of hydrophobic payloads while minimizing immunogenicity compared to longer PEG chains.

Multi-Step Orthogonal Conjugation Workflows in Chemical Biology

The acid-labile Boc protecting group allows t-Boc-N-amido-PEG7-acid to be used in multi-step syntheses where other base-sensitive functional groups (e.g., esters, certain amides) are present . The carboxylic acid can be activated and coupled first, followed by Boc deprotection under mild acidic conditions that leave other protecting groups intact, enabling complex molecular architectures.

Surface Functionalization of Nanoparticles and Hydrogels for Improved Biocompatibility

The PEG7 spacer imparts hydrophilicity and flexibility, making t-Boc-N-amido-PEG7-acid an effective agent for modifying surfaces of nanoparticles, hydrogels, and biosensors to reduce non-specific binding and improve colloidal stability . The terminal carboxylic acid can be conjugated to amine-functionalized surfaces, while the Boc-protected amine remains available for subsequent functionalization after deprotection.

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